molecular formula C9H9Cl2N3 B1433625 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride CAS No. 1803599-26-9

3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B1433625
CAS No.: 1803599-26-9
M. Wt: 230.09 g/mol
InChI Key: BQARLCNKIONASR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride (CAS 1803599-26-9) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. With a molecular formula of C 9 H 9 Cl 2 N 3 and a molecular weight of 230.09 g/mol, this compound features a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its ability to interact with biological targets through hydrogen bonding and dipole moments . The presence of both a phenyl substituent and a reactive chloromethyl group on the triazole ring makes this compound a highly versatile intermediate . The chloromethyl group is a key functional handle, as it can readily undergo nucleophilic substitution reactions, allowing researchers to create a diverse array of more complex molecules, including hybrid compounds and molecular conjugates . This synthetic utility is particularly valuable for exploring structure-activity relationships in the development of new pharmacologically active agents. Derivatives of the 1,2,4-triazole class have been extensively studied and are found in numerous clinical therapies, underscoring the research value of this scaffold . These applications include use as antifungal agents that inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase, as well as anticancer, antibacterial, and anticonvulsant agents . The specific structural features of this compound make it a promising starting point for synthetic programs aimed at these and other biological targets. This product is intended for research purposes only and is strictly not for human or veterinary use. Researchers are encouraged to consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(chloromethyl)-4-phenyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3.ClH/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQARLCNKIONASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803599-26-9
Record name 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride
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Preparation Methods

Use of Semicarbazide Salts and Methyl Orthoesters

One efficient method involves the reaction of semicarbazide hydrochloride or its sulfonic acid salts with methyl orthoesters under acidic conditions to form the triazole ring, followed by chloromethylation.

  • Starting Materials: Alkyl or aryl sulfonic acid salts of semicarbazide.
  • Reaction Conditions: Elevated temperatures (optimized to reduce decomposition), aqueous acid medium (0.5 to 5 N hydrochloric acid or trifluoroacetic acid).
  • Process: The reaction mixture is concentrated, treated with brine (aqueous sodium chloride), cooled, filtered, and the solid product is washed and recrystallized from aqueous acid to yield the hydrochloride salt.
  • Advantages: This method offers faster reaction times, higher purity, and is suitable for large-scale industrial manufacture.
  • Notes: The use of sulfonic acid salts of semicarbazide is novel and improves reaction efficiency and product quality.

Nitrosation of Aminotriazoles with Alcohols and Acid

Another approach involves the synthesis of 1,2,4-triazoles by reacting 3-amino-1,2,4-triazoles with alcohols and nitrosating agents in the presence of sulfuric acid and water.

  • Starting Materials: 3-amino-1,2,4-triazoles substituted with phenyl groups.
  • Nitrosating Agents: Nitrous acid generated in situ from alkali nitrites (e.g., sodium nitrite) or alkyl nitrites (e.g., methyl nitrite).
  • Alcohols: Methanol, ethanol, isopropanol, and other aliphatic alcohols.
  • Reaction Conditions: Acidic aqueous medium with controlled temperature to avoid decomposition.
  • Mechanism: The amino group is converted via nitrosation, facilitating ring closure and chloromethylation.
  • Advantages: This method avoids hazardous reagents like hypophosphorous acid and reduces formation of explosive diazonium intermediates, making it safer and more scalable.
Parameter Semicarbazide Salt Method Nitrosation Method
Starting Material Semicarbazide sulfonic acid salts 3-amino-1,2,4-triazoles
Key Reagents Methyl orthoesters, HCl or trifluoroacetic acid Alkali nitrites or alkyl nitrites, alcohols, sulfuric acid
Reaction Medium Aqueous acidic (0.5–5 N HCl or TFA) Aqueous sulfuric acid with alcohol
Temperature Elevated (optimized for purity and speed) Controlled to prevent decomposition
Product Isolation Concentration, brine addition, filtration Filtration after reaction completion
Scale Suitability Industrial scale feasible Industrial scale feasible
Safety Considerations Reduced decomposition, no explosive intermediates Avoids hypophosphorous acid, safer nitrosation
Purity and Yield High purity, efficient synthesis Good yield, reliable process
  • The use of alkyl or aryl sulfonic acid salts of semicarbazide represents a significant improvement over traditional semicarbazide hydrochloride, allowing reactions at higher temperatures with less decomposition and faster kinetics.
  • The isolation process involving brine addition enhances product crystallization and purity.
  • Nitrosation methods employing alkyl nitrites as nitrosating agents provide an alternative route that circumvents the use of hazardous reducing agents and minimizes formation of unstable diazonium compounds.
  • The choice of alcohol in the nitrosation method affects the substitution pattern and yield; ethanol and isopropanol are preferred for optimal results.
  • Both methods emphasize the importance of controlled acidic conditions and temperature to maximize yield and purity while ensuring safety and scalability.

The preparation of 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride is effectively achieved via two main routes: the sulfonic acid salt-mediated reaction of semicarbazide with methyl orthoesters and the nitrosation of aminotriazoles in alcoholic acidic media. Both methods have been optimized for industrial application, offering high purity, good yields, and improved safety profiles. Selection between these methods depends on available starting materials, desired scale, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted triazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

Scientific Research Applications

Chemistry

3-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride serves as an important intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. The chloromethyl group allows for further functionalization, making it a versatile building block in organic synthesis.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activity. A notable study provided Minimum Inhibitory Concentration (MIC) values against various pathogens:

PathogenMIC (µg/mL)Activity
Candida albicans16Moderate
Escherichia coli32Moderate
Staphylococcus aureus8Strong
Aspergillus niger64Weak

These findings suggest that the compound is particularly effective against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been investigated as a candidate for drug development targeting specific biological pathways, including antiviral and anticancer activities. Its ability to modify protein structures or enzyme functions through covalent bonding is crucial for its biological effects .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its properties make it suitable for various industrial applications beyond pharmaceuticals, including agrochemicals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
  • 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride
  • 3-(Chloromethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole hydrochloride

Uniqueness

3-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets. Additionally, the phenyl group can participate in π-π interactions, further influencing the compound’s properties and applications.

Biological Activity

3-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride is a synthetic compound belonging to the triazole family, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chloromethyl group and a phenyl group attached to a triazole ring , which enhances its lipophilicity and potential interactions with biological membranes. Its structure can be represented as follows:

C9H10ClN3 hydrochloride \text{C}_9\text{H}_{10}\text{ClN}_3\text{ hydrochloride }

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzymatic activity, disrupting cellular processes critical for microbial survival and disease progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

Pathogen MIC (µg/mL) Activity
Candida albicans16Moderate
Escherichia coli32Moderate
Staphylococcus aureus8Strong
Aspergillus niger64Weak

These results suggest that the compound is particularly effective against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Antiviral and Anticancer Properties

In addition to its antimicrobial effects, this compound has been studied for its antiviral and anticancer properties. The compound has shown promise in inhibiting viral replication in cell cultures and has been linked to apoptosis in cancer cell lines.

Case Study: Antiviral Activity

A study demonstrated that treatment with this compound reduced the viral load of HIV in infected cell lines by approximately 70% at a concentration of 10 µM. The mechanism involved the inhibition of viral proteases, which are crucial for viral maturation .

Case Study: Anticancer Activity

Another investigation focused on its effects on breast cancer cells (MCF-7). The compound induced apoptosis and inhibited cell proliferation at concentrations ranging from 5 to 20 µM. The study highlighted the activation of caspase pathways as a key mechanism behind its anticancer effects .

Summary of Biological Activities

The following table summarizes the various biological activities associated with this compound:

Biological Activity Effectiveness
AntimicrobialModerate to strong
AntifungalModerate
AntiviralSignificant
AnticancerSignificant

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodology : The compound can be synthesized via hydroxymethylation of 1,2,4-triazole derivatives followed by chlorination. For example, hydroxymethylation using paraformaldehyde under solvent-free conditions (80–90°C, 4–6 hours) achieves intermediate formation. Subsequent chlorination with thionyl chloride in chloroform at 0–5°C minimizes side reactions, yielding >92% purity . Solvent choice (e.g., chloroform) enhances dissolution of intermediates and reduces thionyl chloride waste .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • Methodology : Use 1H^1H/13C^{13}C NMR to verify substitution patterns (e.g., chloromethyl and phenyl group positions). Single-crystal X-ray diffraction (as in related triazoles) resolves bond angles and confirms stereochemistry . For error analysis, apply statistical methods (e.g., least-squares refinement) to crystallographic data .

Q. What purification strategies are effective for removing byproducts in the final synthesis stage?

  • Methodology : Recrystallization using water-ethanol mixtures (1:1 v/v) removes unreacted starting materials. Column chromatography with silica gel and ethyl acetate/hexane gradients isolates the target compound from halogenated byproducts .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The chloromethyl group acts as a leaving group, enabling nucleophilic substitution. For example, in Suzuki reactions, replace the chloride with aryl boronic acids using Pd(PPh3_3)4_4 catalyst and Na2_2CO3_3 base in toluene/water (reflux, 24 hours). Monitor regioselectivity via HPLC-MS .

Q. What structure-activity relationships (SARs) govern its antimicrobial activity?

  • Methodology : Modify the alkyl chain length on the triazole core. For analogs, increasing alkyl chain length (e.g., decyl vs. methyl) enhances lipophilicity and membrane penetration, boosting antifungal activity (MIC reduced from 32 µg/mL to 8 µg/mL against Candida albicans) . Use logP calculations and microbial time-kill assays to validate SARs .

Q. How can computational methods (e.g., DFT, molecular docking) predict its interactions with biological targets?

  • Methodology : Perform DFT calculations (B3LYP/6-31G* level) to optimize geometry and electrostatic potential maps. Dock the compound into fungal CYP51 (lanosterol demethylase) using AutoDock Vina. Compare binding energies with fluconazole to rationalize potency .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar triazoles?

  • Resolution : Variability arises from assay conditions (e.g., broth microdilution vs. agar diffusion) and strain specificity. For example, 3-(2-bromophenyl) analogs show higher activity against Gram-positive bacteria (MIC = 4 µg/mL) but weak effects on Gram-negative strains due to outer membrane barriers . Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Experimental Design Considerations

Q. How to design stability studies for this compound under physiological conditions?

  • Methodology : Incubate the compound in PBS (pH 7.4) and human plasma (37°C, 24 hours). Analyze degradation via LC-MS/MS. Hydrolytic instability at the chloromethyl group is common; consider prodrug strategies (e.g., esterification) to enhance half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride
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3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride

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